7-cyano-3,4-dihydroquinoxalin-2(1H)-one
Description
Properties
CAS No. |
186666-78-4 |
|---|---|
Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
3-oxo-2,4-dihydro-1H-quinoxaline-6-carbonitrile |
InChI |
InChI=1S/C9H7N3O/c10-4-6-1-2-7-8(3-6)12-9(13)5-11-7/h1-3,11H,5H2,(H,12,13) |
InChI Key |
PWMVKMIOIWVMSW-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC2=C(N1)C=CC(=C2)C#N |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=CC(=C2)C#N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
One of the most notable applications of 7-cyano-3,4-dihydroquinoxalin-2(1H)-one is its role as an antiviral agent. For instance, the compound GW420867X, which features a similar structure, has been investigated for its effectiveness against HIV-1. Clinical trials demonstrated that it exhibited potent antiviral activity and was well-tolerated in patients, although it was not further developed due to issues with bioavailability .
Anti-inflammatory Properties
Research indicates that derivatives of 3,4-dihydroquinoxalin-2-one, including those with cyano substitutions, show promising anti-inflammatory effects. For example, some compounds have been identified as estrogen receptor ligands and exhibit significant anti-inflammatory activity, making them potential candidates for treating inflammatory diseases .
Antitumor Activity
Various quinoxalin-2-one derivatives have been reported as antitumor agents. The structural modifications at the C3 position enhance their biological activities. Studies have shown that certain derivatives can inhibit cancer cell proliferation effectively .
Synthetic Applications
Direct C–H Functionalization
Recent advancements in synthetic methodologies have focused on the direct C–H functionalization of quinoxalin-2(1H)-ones. This approach allows for the rapid synthesis of diverse derivatives with valuable functional groups under mild conditions. Techniques such as visible-light photoredox catalysis have emerged as efficient methods for these transformations, leading to various applications in both pharmaceutical and material sciences .
Multicomponent Reactions
The compound has also been utilized in multicomponent reactions to create complex molecular architectures. These reactions enable the simultaneous introduction of multiple functional groups, enhancing the compound's versatility in drug design and materials chemistry .
Material Science
Fluorescent Properties
Quinoxalin-2(1H)-ones exhibit interesting fluorescence properties, making them suitable for applications in optoelectronics and sensor technologies. Their ability to form π-extended derivatives enhances their photophysical properties, which can be leveraged in developing new materials for electronic devices .
Semiconducting Polymers
Certain derivatives of quinoxalin-2(1H)-ones have been explored for use in semiconducting polymers. These materials are vital for applications in organic electronics, including solar cells and light-emitting diodes (LEDs). The structural diversity offered by modifications at the C3 position facilitates the design of polymers with tailored electronic properties .
Case Studies
Comparison with Similar Compounds
Key Analogs :
- 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2a): A lead compound optimized via scaffold hopping, exhibiting potent tubulin-binding activity and antitumor effects. Modifications such as C-ring expansion and isosteric replacements (e.g., compounds 13c, 13d, and 13e) maintained or enhanced activity, with IC50 values in the nanomolar range against cancer cell lines .
- However, steric effects could reduce binding affinity to hydrophobic pockets in tubulin .
Table 1: Antitumor Activity of 3,4-Dihydroquinoxalin-2(1H)-one Derivatives
| Compound | Substituents | Target Activity (IC50) | Key Findings |
|---|---|---|---|
| 2a | 7-OCH3, 4-quinazolinyl | 12 nM (HeLa cells) | Tubulin polymerization inhibitor |
| 13c | Optimized A/B-ring | 8 nM (MCF-7 cells) | Improved solubility and potency |
| Hypothetical 7-cyano | 7-CN | N/A | Predicted enhanced metabolic stability |
Soluble Guanylate Cyclase (sGC) Activation
Key Analogs :
- Monocarboxylic derivatives (e.g., C4): These compounds bind the sGC β1-NH2 domain via hydrogen bonding (Tyr2, Arg116) and van der Waals interactions (Leu101, Val146), with ΔGest = –10.60 kcal/mol .
- Dicarboxylic derivatives : Enhanced binding affinity by exploiting hydrophilic (Y-S-R motif) and hydrophobic (αA/αF helices) pockets, achieving higher sGC activation (EC50 = 0.3–1.2 μM) .
- 7-Cyano derivative: The cyano group may disrupt hydrogen bonding with sGC residues but could introduce novel interactions in hydrophobic regions. Its lack of carboxylic groups might reduce solubility compared to dicarboxylic analogs .
Table 2: sGC Agonistic Activity
| Compound | Substituents | EC50 (μM) | Binding Affinity (ΔGest, kcal/mol) |
|---|---|---|---|
| C4 (monocarboxylic) | Pyrrole-N4, C7-H | 1.8 | –10.60 |
| C10 (dicarboxylic) | C7-COOH, phenyl-N4 | 0.3 | –12.20 |
| 7-Cyano | 7-CN | N/A | Predicted weaker H-bonding |
Kinase Inhibition (JNK3 Selectivity)
Key Analogs :
- J46-37: A 3,4-dihydroquinoxalin-2(1H)-one derivative optimized for JNK3 inhibition (IC50 = 14 nM) with >100-fold selectivity over DDR1 and EGFR kinases. Structural modifications at N4 and C7 improved hydrophobic interactions and reduced off-target effects .
Table 3: JNK3 Inhibitory Activity
| Compound | Substituents | JNK3 IC50 (nM) | Selectivity Ratio (vs. DDR1/EGFR) |
|---|---|---|---|
| J46-37 | Optimized N4/C7 groups | 14 | >100 |
| 7-Cyano | 7-CN | N/A | Theoretical high selectivity |
Preparation Methods
Friedel-Crafts Cyclization of N-(3-Cyanophenyl)propionamide Derivatives
Friedel-Crafts intramolecular cyclization remains a cornerstone for constructing dihydroquinoxalin-2-one cores. For 7-cyano derivatives, this method likely begins with N-(3-cyano-4-aminophenyl)propionamide (1), synthesized via condensation of 3-cyano-4-nitroaniline with propionyl chloride, followed by nitro-group reduction. Cyclization under Lewis acid catalysis (e.g., AlCl₃) in high-boiling solvents (e.g., chlorobenzene) at 150–160°C induces ring closure (Fig. 1A) .
Optimization Insights :
-
Solvent Selection : Polar aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) improve yields by stabilizing cationic intermediates .
-
Catalyst Loading : AlCl₃ (1.5–2.0 equiv) achieves >90% conversion in model systems .
-
Side Products : Competing 5-cyano isomer formation (~5–8%) necessitates chromatographic purification .
Example Protocol :
-
Dissolve N-(3-cyano-4-aminophenyl)propionamide (10 mmol) in DCE (20 mL).
-
Add AlCl₃ (15 mmol) and reflux at 80°C for 6 h.
-
Quench with ice-water, extract with DCM, and purify via silica gel chromatography (hexane:EtOAc 3:1).
Yield : 72–78% .
Post-Cyclization Cyanation via Nucleophilic Aromatic Substitution
Introducing the cyano group after constructing the dihydroquinoxalin-2-one core offers regioselective control. A halogen (e.g., Br) at the 7-position enables displacement with cyanide sources (Fig. 1B).
Key Considerations :
-
Halogenation : Direct bromination of 3,4-dihydroquinoxalin-2-one using NBS (N-bromosuccinimide) in DMF at 0°C selectively functionalizes the 7-position .
-
Cyanation : CuCN (2.0 equiv) in DMF at 120°C displaces bromide via Ullmann-type coupling, yielding 7-cyano derivatives .
Challenges :
-
Byproducts : Over-cyanation or C≡N reduction under prolonged heating may occur.
-
Catalyst : Pd(PPh₃)₄ (5 mol%) enhances efficiency but increases cost .
Representative Data :
| Substrate | Cyanation Agent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 7-Bromo-3,4-DHQ | CuCN | 120 | 12 | 65 |
| 7-Bromo-3,4-DHQ | K₄[Fe(CN)₆] | 100 | 24 | 42 |
Visible-Light Photoredox Catalysis for Radical Cyanation
Recent advances in photoredox catalysis enable direct C–H cyanation. Using Fukuzumi’s acridinium catalyst ([Mes-Acr-Me]⁺), irradiation at 455 nm generates aryl radicals from dihydroquinoxalin-2-ones, which trap cyanide donors (e.g., TMSCN) (Fig. 1C) .
Mechanistic Pathway :
-
SET Oxidation : [Mes-Acr-Me]⁺* oxidizes dihydroquinoxalin-2-one to a radical cation.
-
Deprotonation : α-Amino radical formation at C7.
-
Cyanide Trapping : Reaction with TMSCN yields 7-cyano product .
Advantages :
-
Mild Conditions : Room temperature, aerobic tolerance.
-
Functional Group Compatibility : Tolerates electron-withdrawing groups (e.g., CF₃) .
Limitations :
-
Substrate Scope : Limited to electron-rich arenes.
-
Scalability : High-power LED setups required for >1 mmol reactions .
Reductive Amination Followed by Oxidative Cyanation
A stepwise approach involves reductive amination of 7-nitro-3,4-dihydroquinoxalin-2-one to 7-amino, followed by oxidative conversion to 7-cyano via diazotization and Sandmeyer reaction.
Procedure :
-
Reduce 7-nitro derivative (SnCl₂/HCl) to 7-amino.
-
Diazotize with NaNO₂/HCl at 0°C.
-
Treat with CuCN/KCN to afford 7-cyano product.
Yield : 55–60% (over two steps).
Critical Note : Diazonium intermediates are thermally unstable, requiring strict temp control .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Friedel-Crafts | 72–78 | 95–98 | High | 12–15 |
| Post-Cyclization | 65 | 99 | Moderate | 20–25 |
| Photoredox | 50–60 | 90–92 | Low | 35–40 |
| Reductive Amination | 55–60 | 88–90 | High | 18–22 |
Key Takeaways :
-
Friedel-Crafts Cyclization offers the best balance of yield and scalability for industrial applications.
-
Photoredox Catalysis excels in functional group tolerance but remains cost-prohibitive for large-scale synthesis.
Q & A
Q. What are the established synthetic routes for 7-cyano-3,4-dihydroquinoxalin-2(1H)-one?
The synthesis typically involves cyclization and functionalization of precursor quinoxalinones. For example:
- Copper-catalyzed cyanation : A modified Ullmann-type reaction using Cu(I) catalysts (1–5 mol%) under reflux (110°C, 24 h) with acetonitrile derivatives as cyanide sources .
- Multi-step synthesis : Starting from substituted anilines, cyclization via nucleophilic acyl substitution followed by cyanation using trimethylsilyl cyanide (TMSCN) in polar aprotic solvents (e.g., DMF) .
- Safety note : Handling nitrile-containing intermediates requires proper ventilation due to potential toxicity .
Q. How is the molecular structure of this compound characterized experimentally?
Key techniques include:
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–N: 1.33–1.37 Å) and dihedral angles (e.g., quinoxaline core vs. cyano group) .
- Spectroscopy :
Q. What are the reactivity patterns of the cyano group in this compound?
The cyano group participates in:
- Nucleophilic additions : Reacts with Grignard reagents to form ketones or amines under acidic conditions .
- Hydrolysis : Under acidic or basic conditions, converts to carboxylic acids or amides, respectively .
- Catalytic hydrogenation : Reduces to primary amines using Pd/C or Raney Ni .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields?
Employ factorial design to evaluate variables:
- Factors : Temperature (80–120°C), catalyst loading (1–10 mol%), solvent polarity (DMF vs. THF), and reaction time (12–48 h) .
- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 105°C, 3 mol% CuI, 24 h in DMF) for >85% yield .
- Validation : Replicate experiments with ±5% tolerance to confirm reproducibility .
Q. What computational tools predict electronic properties and reactivity?
- DFT calculations : Analyze HOMO-LUMO gaps (e.g., 4.2 eV) and Fukui indices to predict electrophilic/nucleophilic sites .
- Molecular docking : Assess binding affinity with biological targets (e.g., kinase inhibitors) using AutoDock Vina .
- Retrosynthesis tools : Platforms like Pistachio suggest viable precursors and pathways .
Q. How does steric hindrance from the dihydroquinoxaline ring affect regioselectivity?
Q. How to resolve contradictions in spectroscopic data?
- Cross-validation : Compare NMR (solution state) with X-ray (solid state) to detect polymorphism or solvent effects .
- Purity checks : Use HPLC (≥95% purity) to rule out byproducts .
- Theoretical modeling : Simulate NMR chemical shifts with Gaussian09 to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
